REACTION_CXSMILES
|
[F:1][C:2]([F:20])([F:19])[C:3]1[C:8]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[C:7](O)[CH:6]=[C:5]([C:15]([F:18])([F:17])[F:16])[N:4]=1.N1C(C)=CC=CC=1C.P(Cl)(Cl)([Cl:31])=O>>[F:1][C:2]([F:20])([F:19])[C:3]1[C:8]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[C:7]([Cl:31])[CH:6]=[C:5]([C:15]([F:18])([F:17])[F:16])[N:4]=1
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Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
FC(C1=NC(=CC(=C1C(=O)OCC)O)C(F)(F)F)(F)F
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Name
|
|
Quantity
|
24.97 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1C)C
|
Name
|
|
Quantity
|
185 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
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A 500 ml round bottom flask equipped with nitrogen inlet and magnetic stirrer
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Type
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CUSTOM
|
Details
|
The flask is fitted with a condenser
|
Type
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TEMPERATURE
|
Details
|
the mixture is heated to reflux
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Type
|
TEMPERATURE
|
Details
|
After refluxing for 18 hours the material
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Duration
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18 h
|
Type
|
TEMPERATURE
|
Details
|
is cooled
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
the mixture was poured into 150 g of ice slowly
|
Type
|
ADDITION
|
Details
|
The ice mixture was then poured into 200 ml of 10% HCl (aqueous)
|
Type
|
EXTRACTION
|
Details
|
extracted twice with ether
|
Type
|
WASH
|
Details
|
The combined ether layers were washed with 10% NaOH (aqueous)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
affording a black oil
|
Type
|
DISTILLATION
|
Details
|
The residue was kugelrohr distilled at 67 Pa
|
Type
|
CUSTOM
|
Details
|
The earlier fraction (pot temperature 50° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=NC(=CC(=C1C(=O)OCC)Cl)C(F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.15 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 59.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |